1,1-Difluoro-1-(o-tolyl)propan-2-amine
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Overview
Description
1,1-Difluoro-1-(2-methylphenyl)propan-2-amine is an organic compound characterized by the presence of two fluorine atoms and a methyl group attached to a phenyl ring. This compound is part of the broader class of substituted amphetamines, which are known for their diverse applications in both scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Difluoro-1-(2-methylphenyl)propan-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2-methylphenylpropan-2-amine as the core structure.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, at temperatures ranging from -20°C to room temperature.
Industrial Production Methods
In an industrial setting, the production of 1,1-Difluoro-1-(2-methylphenyl)propan-2-amine may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities.
Chemical Reactions Analysis
Types of Reactions
1,1-Difluoro-1-(2-methylphenyl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)
Substitution: Sodium hydroxide (NaOH), sodium methoxide (NaOCH₃)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amines
Substitution: Hydroxylated or alkoxylated derivatives
Scientific Research Applications
1,1-Difluoro-1-(2-methylphenyl)propan-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced composites.
Mechanism of Action
The mechanism of action of 1,1-Difluoro-1-(2-methylphenyl)propan-2-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,6-Difluoro-3-methylphenyl)propan-1-amine
- 1-(2,5-Dimethoxy-4-methylphenyl)propan-2-amine
- 1-(2,6-Dimethylphenoxy)propan-2-amine
Uniqueness
1,1-Difluoro-1-(2-methylphenyl)propan-2-amine is unique due to the presence of two fluorine atoms, which can significantly alter its chemical and biological properties compared to similar compounds. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H13F2N |
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Molecular Weight |
185.21 g/mol |
IUPAC Name |
1,1-difluoro-1-(2-methylphenyl)propan-2-amine |
InChI |
InChI=1S/C10H13F2N/c1-7-5-3-4-6-9(7)10(11,12)8(2)13/h3-6,8H,13H2,1-2H3 |
InChI Key |
LOYMIVVUPRNQHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(C(C)N)(F)F |
Origin of Product |
United States |
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